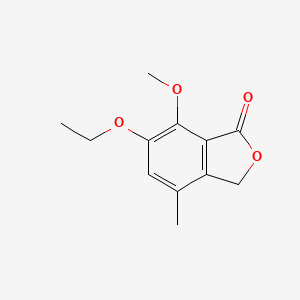![molecular formula C9H15NO2S B1181526 1-[(4S)-4-(1-Methylethyl)-2-thioxo-3-oxazolidinyl]-1-propanone CAS No. 113023-57-7](/img/structure/B1181526.png)
1-[(4S)-4-(1-Methylethyl)-2-thioxo-3-oxazolidinyl]-1-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of oxazolidinone derivatives, including those with thioxo groups, involves the utilization of various chemical synthons and reactions. One approach involves the synthesis of fluorescent oxazole derivatives from chiral isocyanides, demonstrating the versatility of oxazolidinone scaffolds in organic synthesis (Tang & Verkade, 1996). Another method includes the formation of oxazolidinone derivatives via reactions involving stereogenic centers, highlighting the importance of stereochemistry in the synthesis of complex organic molecules (Chavda et al., 2006).
Molecular Structure Analysis
The molecular structure of oxazolidinone derivatives is characterized by a five-membered ring with heteroatoms, contributing to the compound's chemical and physical properties. The study of racemic methyl 2-(4-methyl-2-thioxo-2,3-dihydrothiazol-3-yloxy)propanoate provides insight into the stereochemical relationships within the oxazolidinone framework, revealing the impact of steric interactions on molecular geometry (Hartung et al., 2003).
Chemical Reactions and Properties
Oxazolidinone derivatives participate in a variety of chemical reactions, reflecting their chemical properties. Efficient catalyst-free chemical fixation of carbon dioxide into 2-oxazolidinones under supercritical conditions illustrates the reactivity of these compounds toward carbon dioxide, showcasing their potential in synthetic and green chemistry applications (Xu et al., 2011).
Physical Properties Analysis
The physical properties of oxazolidinone derivatives are influenced by their molecular structure. The crystal structure of certain derivatives provides a basis for understanding the solid-state properties of these compounds, including their melting points, solubility, and crystallinity (Chavda et al., 2006).
Chemical Properties Analysis
The chemical properties of oxazolidinone derivatives, such as reactivity, stability, and functional group transformations, are central to their application in organic synthesis. The synthesis of 5-methylene-1,3-oxazolidin-2-ones from acetylenic amines and CO2 through an electrochemical process highlights the compound's reactivity and the potential for green chemistry approaches (Feroci et al., 2005).
Applications De Recherche Scientifique
Microbial Production of Propanol
Research indicates interest in microbial production processes for propanol, a value-added molecule with potential as a biofuel component or precursor for chemical synthesis. The development of synthetic propanol-producing pathways and optimization of fermentation conditions highlight the role of biochemical engineering in advancing renewable resource utilization (T. Walther & J. François, 2016).
Oxazolidinones in Antimicrobial Research
Oxazolidinones represent a novel class of synthetic antimicrobial agents displaying unique protein synthesis inhibition mechanisms. They show promise against resistant gram-positive organisms, with linezolid being a notable example for clinical development. Research into oxazolidinone derivatives continues to seek agents with greater potency and novel activity spectra (D. Diekema & R. Jones, 2000).
VOC Breath Biomarkers in Lung Cancer
Volatile organic compounds (VOCs) in breath analysis, including 1-propanol, are explored as biomarkers for lung cancer diagnosis. The review of scientific publications underscores the potential of breath analysis in lung cancer screening and the need for further research to develop effective diagnostic tools (Yannick Saalberg & M. Wolff, 2016).
Polymeric Biomaterials for Drug Delivery
Research at the Centre for Biomedical and Biomaterials Research in Mauritius focuses on polymeric nanobiomaterials for drug delivery, highlighting the role of advanced polymers in addressing health issues. The development of poly(ester-ether)s and studies on scaffold degradation and cell culture studies point to the importance of material science in medical applications (A. Bhaw-Luximon et al., 2014).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(4-propan-2-yl-2-sulfanylidene-1,3-oxazolidin-3-yl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2S/c1-4-8(11)10-7(6(2)3)5-12-9(10)13/h6-7H,4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIEFJRBGCDTCBC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(COC1=S)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4S)-4-(1-Methylethyl)-2-thioxo-3-oxazolidinyl]-1-propanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-[(E)-[7-(diethylaminomethyl)-6-hydroxy-3-oxo-1-benzofuran-2-ylidene]methyl]benzoate](/img/no-structure.png)
